tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS: 2059975-34-5) is a spirocyclic compound featuring a fused azetidine-indole core and a tert-butyl carboxylate protective group. Its molecular formula is C₁₆H₂₂N₂O₂, with a molecular weight of 274.36 g/mol . The tert-butyl group enhances metabolic stability by sterically shielding the carboxylate moiety.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl 5-methylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-11-5-6-13-12(7-11)16(8-17-13)9-18(10-16)14(19)20-15(2,3)4/h5-7,17H,8-10H2,1-4H3 |
InChI Key |
KCHNREMFSDEWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves a multi-step process. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 5’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Molecular Formula : C₁₅H₂₁N₃O₂
- Molecular Weight : 275.35 g/mol
- However, this compound is listed as discontinued, possibly due to synthetic challenges or instability .
tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Molecular Formula : C₁₅H₁₉ClN₂O₂
- Molecular Weight : 294.78 g/mol
- However, it carries hazard warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitivity, necessitating careful handling .
Core Structure Variations
tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
tert-Butyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
- Molecular Formula : C₁₈H₂₆N₂O₃
- Molecular Weight : 318.42 g/mol
- Key Differences : The 5-methoxy group is electron-donating, enhancing solubility compared to the methyl substituent. This compound is flagged for research use only, highlighting its niche applications in drug discovery .
Key Research Findings
- Substituent Effects: Methyl groups (as in the main compound) provide a balance between lipophilicity and metabolic stability, whereas amino or chloro substituents introduce polar or reactive functionalities that may limit practical use .
- Core Flexibility : Azetidine’s four-membered ring imposes steric constraints advantageous for targeting rigid binding pockets, while piperidine-based analogs offer greater conformational adaptability .
- Safety Profiles : Chloro-substituted derivatives require stringent safety protocols, underscoring the importance of substituent choice in industrial settings .
Biological Activity
tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic compound characterized by its unique spirocyclic structure, which integrates an azetidine ring with an indole moiety. Its molecular formula is , with a molecular weight of approximately 290.36 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural uniqueness of this compound is attributed to its spirocyclic framework and functional groups, which may influence its biological interactions. The presence of the tert-butyl group enhances lipophilicity, while the methyl substitution at the 5' position may alter steric properties and reactivity .
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets. The spirocyclic structure allows for potential binding to enzymes or receptors, which could lead to the modulation of their functions. This mechanism may underlie various biological effects, including antimicrobial and anticancer properties .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:
- Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Antimicrobial Effects: Potential inhibition of microbial growth has been noted in related compounds.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects observed in cell line studies | |
| Antimicrobial | Inhibition of bacterial growth in preliminary tests |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound.
Case Study 1: Anticancer Activity
A recent study investigated the effects of a structurally similar compound on triple-negative breast cancer (TNBC) cell lines. The results indicated significant cytostatic (GI50 values ranging from 530 nM to 1 μM) and cytotoxic (IC50 values ranging from 600 nM to 1.2 μM) effects on various TNBC cell lines .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of azetidine derivatives. It was found that certain analogs displayed significant inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antimicrobial agents .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its binding affinities using techniques such as surface plasmon resonance or isothermal titration calorimetry will be crucial for understanding its interactions with specific biological targets . Additionally, exploring the structure-activity relationship (SAR) will help optimize this compound for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
